molecular formula C20H21N3O5S2 B3756962 4-(4-Methoxy-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-butyramide

4-(4-Methoxy-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-butyramide

Cat. No.: B3756962
M. Wt: 447.5 g/mol
InChI Key: KTWACRQGRBGHOR-UHFFFAOYSA-N
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Description

4-(4-Methoxy-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-butyramide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxy-phenoxy group with a thiazol-2-ylsulfamoyl-phenyl group, linked by a butyramide chain. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-butyramide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxyphenol with 4-chlorobutyryl chloride to form 4-(4-methoxyphenoxy)butyryl chloride. This intermediate is then reacted with 4-(thiazol-2-ylsulfamoyl)aniline under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-butyramide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group in the thiazol-2-ylsulfamoyl moiety can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(4-formyl-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-butyramide, while reduction of the nitro group can produce 4-(4-methoxy-phenoxy)-N-[4-(thiazol-2-ylamino)-phenyl]-butyramide.

Scientific Research Applications

4-(4-Methoxy-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-butyramide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-butyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The methoxy-phenoxy and thiazol-2-ylsulfamoyl groups play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)benzaldehyde: Shares the methoxy-phenoxy group but lacks the thiazol-2-ylsulfamoyl moiety.

    2-(4-Formyl-2-methoxy-phenoxy)-acetamide: Contains a similar methoxy-phenoxy structure but with different functional groups.

    4-[(4-Methoxyphenyl)carbamoyl]phenoxyacetate: Another related compound with a methoxy-phenoxy group and different substituents.

Uniqueness

4-(4-Methoxy-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-butyramide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-27-16-6-8-17(9-7-16)28-13-2-3-19(24)22-15-4-10-18(11-5-15)30(25,26)23-20-21-12-14-29-20/h4-12,14H,2-3,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWACRQGRBGHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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